molecular formula C8H11Cl2N3 B2491902 2-Methylindazol-6-amine;dihydrochloride CAS No. 221682-00-4

2-Methylindazol-6-amine;dihydrochloride

Cat. No.: B2491902
CAS No.: 221682-00-4
M. Wt: 220.1
InChI Key: XZHKVTJDXDQMQY-UHFFFAOYSA-N
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Description

2-Methylindazol-6-amine dihydrochloride is a synthetic organic compound featuring an indazole core substituted with a methyl group at position 2 and an amine group at position 6, stabilized as a dihydrochloride salt. The dihydrochloride form enhances its aqueous solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

2-methylindazol-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c1-11-5-6-2-3-7(9)4-8(6)10-11;;/h2-5H,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHKVTJDXDQMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC(=CC2=N1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221682-00-4
Record name 2-methyl-2H-indazol-6-amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylindazol-6-amine;dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of 2-iodoaniline with a suitable alkyne in the presence of a palladium catalyst, followed by cyclization to form the indazole ring . The resulting intermediate is then subjected to further reactions to introduce the amine group at the 6-position.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Methylindazol-6-amine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

2-Methylindazol-6-amine;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylindazol-6-amine;dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related compounds, including indazole derivatives, dihydrochloride salts, and bioactive amines.

Structural Analogues: Indazole Derivatives

2-Methylimidazole (CAS 693-98-1):

  • Key Differences : Despite the naming similarity, 2-methylimidazole lacks the indazole backbone and amine substitution. It is primarily used in industrial applications (e.g., polymer synthesis) rather than pharmaceuticals.

({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)(methoxy)amine Dihydrochloride (CAS 1909309-85-8):

  • Structural Similarity : Shares the dihydrochloride salt form but replaces the indazole core with an imidazo-thiazole system.
  • Applications : Used in biochemical research; molecular weight (256.15 g/mol) and solubility likely differ due to heterocyclic variations .

Functional Analogues: Dihydrochloride Salts

Levocetirizine Dihydrochloride (CAS 130018-87-0):

  • Key Similarity : Both compounds utilize dihydrochloride salts to enhance solubility.
  • Pharmacological Role : Levocetirizine is an antihistamine, whereas 2-methylindazol-6-amine dihydrochloride’s applications are inferred to involve kinase inhibition or receptor modulation based on structural parallels .

Putrescine Dihydrochloride (CAS P7505) and Cadaverine Dihydrochloride (CAS C8561):

  • Functional Contrast : These biogenic amine dihydrochlorides are used as analytical standards in food science. Unlike 2-methylindazol-6-amine, they lack aromatic heterocycles and are associated with spoilage detection .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Enhancement Primary Application
2-Methylindazol-6-amine dihydrochloride* C₈H₁₀Cl₂N₄ ~245 (estimated) High (dihydrochloride) Pharmaceutical research
Trientine Dihydrochloride C₆H₁₈N₄·2HCl 219.16 Moderate Wilson’s disease treatment
Levocetirizine Dihydrochloride C₂₁H₂₅ClN₂O₃·2HCl 461.81 High Antihistamine
Putrescine Dihydrochloride C₄H₁₂N₂·2HCl 161.07 High Food safety analytics

*Estimated based on structural analogs .

Biological Activity

2-Methylindazol-6-amine;dihydrochloride is a compound belonging to the indazole family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an enzyme inhibitor and its role in cancer treatment. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

This compound is characterized by its unique molecular structure, which allows it to interact with various biological macromolecules. The compound's chemical formula is C8H10Cl2N4C_8H_{10}Cl_2N_4, and it has a molecular weight of 221.1 g/mol. The presence of the methyl group and the amino group contributes to its biological activity by facilitating interactions with enzyme active sites.

The primary mechanism of action for this compound involves the inhibition of specific enzymes. It is known to bind to the active sites of these enzymes, effectively blocking their activity. This inhibition can lead to several biological effects, such as:

  • Suppression of Cancer Cell Proliferation : By inhibiting key enzymes involved in cell growth and division.
  • Antimicrobial Activity : Potentially disrupting microbial metabolism through enzyme inhibition.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can effectively inhibit the proliferation of various cancer cell lines. For instance, a study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 25 µM against certain cancer cell lines, indicating moderate efficacy in cancer treatment .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. For example, it has shown promise as an inhibitor of fibroblast growth factor receptors (FGFR), which are implicated in several cancers. The reported IC50 values for FGFR1 and FGFR2 inhibition are less than 4.1 nM and 2.0 nM, respectively .

Case Study on Anticancer Activity

A notable case study explored the effects of this compound on human cancer cell lines. The study demonstrated that treatment with the compound led to a significant reduction in cell viability, particularly in breast and lung cancer cells. The researchers attributed this effect to the compound's ability to induce apoptosis (programmed cell death) through the activation of caspase pathways.

Comparative Study with Similar Compounds

In a comparative study involving other indazole derivatives, this compound was found to have superior enzyme inhibition properties compared to its analogs like 1H-Indazole-6-amine. This study highlighted the importance of structural modifications in enhancing biological activity .

Research Applications

The compound is utilized in various research applications:

  • Synthesis : It serves as a building block for synthesizing more complex molecules.
  • Biological Research : Ongoing studies are investigating its interactions with biological macromolecules and potential therapeutic roles.

Q & A

What are the recommended synthetic routes and critical reaction conditions for 2-Methylindazol-6-amine dihydrochloride?

Basic Research Focus
The synthesis of 2-Methylindazol-6-amine dihydrochloride typically involves multi-step reactions starting from aromatic precursors. Key steps include cyclization, amination, and salt formation. For example, analogous compounds (e.g., benzimidazole derivatives) are synthesized using palladium or copper catalysts under controlled temperatures (60–100°C) in solvents like dimethylformamide (DMF) or dichloromethane . The dihydrochloride form is often precipitated using hydrochloric acid after neutralization.
Methodological Tip : Optimize solvent polarity and temperature to enhance cyclization efficiency. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

How can researchers resolve contradictory spectral data (e.g., NMR, IR) during characterization?

Advanced Research Focus
Conflicting spectral data may arise from impurities, tautomerism, or hydrate/salt formation. For example, the dihydrochloride form can exhibit shifted proton signals in NMR due to protonation of amine groups. To address this:

  • Compare experimental NMR/IR data with computational predictions (e.g., DFT simulations).
  • Use hyphenated techniques like LC-MS to isolate and analyze impurities.
  • Conduct variable-temperature NMR to study tautomeric equilibria .
    Methodological Tip : Validate purity via HPLC with UV/vis detection (λ = 254 nm) and cross-reference melting points with literature values .

What strategies minimize by-products during dihydrochloride salt formation?

Advanced Research Focus
By-products often stem from incomplete neutralization or competing side reactions (e.g., over-alkylation). Strategies include:

  • Precise pH control : Use stoichiometric HCl in a dropwise manner during salt formation.
  • Purification : Recrystallize the crude product from ethanol/water mixtures to remove unreacted starting materials .
  • Catalyst selection : Employ transition-metal catalysts (e.g., Pd/C) to suppress side reactions during cyclization .
    Data Table :
ParameterOptimal ConditionImpact on Yield/Purity
HCl Concentration2.0–3.0 MMaximizes salt formation
RecrystallizationEthanol:H₂O (3:1 v/v)Removes polar impurities
Reaction Time4–6 hoursReduces decomposition

What safety protocols are essential for handling 2-Methylindazol-6-amine dihydrochloride?

Basic Research Focus
This compound requires handling by trained personnel in fume hoods with PPE (gloves, lab coats, goggles). Key hazards include:

  • Respiratory irritation : Use NIOSH-approved respirators if powdered forms are aerosolized.
  • Skin contact : Wash immediately with soap/water; avoid dimethyl sulfoxide (DMSO) as a solvent to enhance dermal absorption .
    Methodological Tip : Store the compound in airtight containers under nitrogen to prevent hygroscopic degradation .

How can microwave-assisted synthesis improve the efficiency of preparing this compound?

Advanced Research Focus
Microwave-assisted organic synthesis (MAOS) reduces reaction times from hours to minutes and enhances yields by 10–15%. For example, amidation steps using carbodiimide coupling agents (e.g., EDC·HCl) achieve ~90% conversion in 20 minutes at 80°C under microwave irradiation .
Methodological Tip : Use sealed vessels to prevent solvent evaporation and monitor temperature/pressure in real time to avoid exothermic side reactions .

What analytical techniques are critical for assessing biological activity in vitro?

Advanced Research Focus
For pharmacological studies (e.g., kinase inhibition):

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to target proteins.
  • Cellular assays : Use HEK293 or HepG2 cells to evaluate IC₅₀ values via MTT assays.
  • Metabolic stability : Incubate with liver microsomes and quantify degradation via LC-MS/MS .
    Methodological Tip : Include positive controls (e.g., staurosporine for kinase assays) and validate results across triplicate runs .

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